molecular formula C23H15NO4 B4969990 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate

2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate

Cat. No. B4969990
M. Wt: 369.4 g/mol
InChI Key: HLROYQLCNJODLX-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate, also known as OPB-9195, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In materials science, 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.

Mechanism of Action

The exact mechanism of action of 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral properties. In vitro and in vivo studies have demonstrated that 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate in lab experiments is its versatility. It can be easily modified to incorporate different functional groups, allowing for the synthesis of novel compounds with unique properties. However, one of the limitations of using 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate. One area of interest is the development of novel anticancer agents based on 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate. Another potential direction is the use of 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate and its potential applications in various fields.

Synthesis Methods

2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate can be synthesized using a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-phenyl-1,3-oxazol-5(4H)-one. This intermediate is then reacted with paraformaldehyde and benzene-1,4-diamine to yield the final product, 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate.

properties

IUPAC Name

[2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO4/c25-22(17-11-5-2-6-12-17)27-20-14-8-7-13-18(20)15-19-23(26)28-21(24-19)16-9-3-1-4-10-16/h1-15H/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLROYQLCNJODLX-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OC(=O)C4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3OC(=O)C4=CC=CC=C4)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] benzoate

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